4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol
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Overview
Description
5-Chloro-2-hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
5-Chloro-2-hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazone group is known to form stable complexes with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzaldehyde hydrazone: Lacks the benzisothiazolyl group.
2-Hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone: Lacks the chloro substituent.
Uniqueness
The presence of both the chloro and benzisothiazolyl groups in 5-chloro-2-hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone imparts unique chemical and biological properties
Properties
Molecular Formula |
C14H10ClN3O3S |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
4-chloro-2-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-5-6-12(19)9(7-10)8-16-17-14-11-3-1-2-4-13(11)22(20,21)18-14/h1-8,19H,(H,17,18)/b16-8+ |
InChI Key |
ZFSNJXRFFNEJKB-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N/N=C/C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NN=CC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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